Benzyl-Modified Tenofovir Prodrugs Demonstrate Sub-Nanomolar Antiviral Potency Comparable to or Exceeding Clinical Prodrugs
Benzyl ester-containing tenofovir prodrugs demonstrate potent in vitro antiviral activity against HIV-1. The prodrug octadecyloxyethyl benzyl tenofovir (ODE-Bn-TFV), which shares the critical benzyl phosphonate ester structural motif with the deprotected form of Tenofovir Dibenzyloxy Isopropyl Carbamate, exhibits an EC50 of 1.7 nM against HIV-1 replication in human peripheral blood mononuclear cells (PBMCs). This potency substantially exceeds that of unmodified tenofovir, which shows an EC50 of 5.0 ± 2.6 μM (5,000 ± 2,600 nM) in MT-2 cell extracts [1][2]. Additionally, benzyl-containing phosphonamidate prodrugs (compounds 3a and 3b) demonstrated higher anti-HBV activity compared to previous tenofovir prodrugs [3].
| Evidence Dimension | In vitro antiviral activity (HIV-1 inhibition) |
|---|---|
| Target Compound Data | ODE-Bn-TFV (benzyl-containing prodrug): EC50 = 1.7 nM |
| Comparator Or Baseline | Unmodified Tenofovir (TFV): EC50 = 5.0 ± 2.6 μM (5,000 ± 2,600 nM) |
| Quantified Difference | Approximately 2,900-fold greater potency for the benzyl-containing prodrug |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) for ODE-Bn-TFV; MT-2 cell extract for TFV baseline |
Why This Matters
This class-level potency differential justifies the selection of benzyl-protected tenofovir building blocks for the rational design of high-potency antiviral prodrugs.
- [1] Giesler KE, Marengo J, Liotta DC. Octadecyloxyethyl benzyl tenofovir: A novel tenofovir diester provides sustained intracellular levels of tenofovir diphosphate. Antiviral Research. 2019; 171: 104614. View Source
- [2] Lee WA, He GX, Eisenberg E, et al. Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue. Antimicrobial Agents and Chemotherapy. 2005; 49(5): 1898-1906. View Source
- [3] Sun M, Wang Y, Liu Z, et al. Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. Bioorganic & Medicinal Chemistry. 2024; 96: 117496. View Source
